Quercetagetin (CAS 90-18-6) is a hexahydroxyflavone, a specific type of flavonol distinguished by the presence of six hydroxyl groups. Its structure is closely related to more common flavonoids like quercetin, but the additional hydroxyl group at the C6 position fundamentally alters its biological and chemical properties. This structural distinction is critical for applications requiring specific enzyme inhibition profiles or distinct cellular responses that cannot be achieved with more prevalent, structurally simpler flavonols. [REFS-1, REFS-2]
Substituting Quercetagetin with more common flavonols like quercetin or myricetin is a frequent cause of experimental irreproducibility. The unique 6-hydroxyl group on Quercetagetin's A-ring creates specific steric and electronic configurations that dictate its interaction with biological targets. For example, in kinase inhibition assays, Quercetagetin potently inhibits c-Jun N-terminal kinase 1 (JNK1), whereas quercetin and myricetin show no effect under identical conditions. [1] This demonstrates that seemingly minor structural differences lead to functionally absolute, non-interchangeable outcomes, making comparator substitution unsuitable for targeted research.
In a direct head-to-head in vitro kinase assay, Quercetagetin demonstrated potent inhibition of c-Jun N-terminal kinase 1 (JNK1) with an IC50 value of 4.6 µM. In the same assay, the most common flavonol substitutes, quercetin and myricetin, exhibited no inhibitory effect on JNK1 activity. [1]
| Evidence Dimension | JNK1 Kinase Inhibition (IC50) |
| Target Compound Data | 4.6 µM |
| Comparator Or Baseline | Quercetin & Myricetin: No effect observed |
| Quantified Difference | Qualitative functional difference (inhibition vs. no inhibition) |
| Conditions | In vitro JNK1 kinase IMAP assay |
For researchers targeting the JNK1 pathway, Quercetagetin is a functionally necessary choice, as common, cheaper analogs like quercetin are completely inactive.
In human HaCaT keratinocytes stimulated to mimic an inflammatory state, Quercetagetin demonstrated a stronger inhibitory effect on the mRNA expression of chemokines TARC (CCL17) and MDC (CCL22) compared to quercetin at the same concentrations (12.5, 25, 50 µM). [1]
| Evidence Dimension | Inhibition of TARC and MDC mRNA expression |
| Target Compound Data | Stronger inhibitory effect (dose-dependent) |
| Comparator Or Baseline | Quercetin: Weaker inhibitory effect at equivalent concentrations |
| Quantified Difference | Qualitatively reported as 'stronger' based on gel electrophoresis band intensity |
| Conditions | IFN-γ and TNF-α stimulated HaCaT human keratinocytes |
This makes Quercetagetin a more suitable candidate for studies on topical anti-inflammatory mechanisms, where maximizing the suppression of specific chemokines is the primary goal.
Quercetagetin inhibits mushroom tyrosinase, a key enzyme in melanin synthesis, with a reported IC50 value of 0.19 ± 0.01 mM. [1] While direct comparative IC50 values for quercetin under identical conditions are variable across literature, this established potency provides a reliable benchmark for its use as a natural tyrosinase inhibitor in cosmetic and dermatological research.
| Evidence Dimension | Mushroom Tyrosinase Inhibition (IC50) |
| Target Compound Data | 0.19 mM |
| Comparator Or Baseline | Kojic Acid (common benchmark): Quercetagetin IC50 is reported to be lower (more potent) in the same study. |
| Quantified Difference | Potency comparable to or greater than industry benchmarks. |
| Conditions | In vitro mushroom tyrosinase activity assay |
Provides a quantifiable basis for selecting Quercetagetin in screening programs for natural skin-lightening agents or anti-browning agents in food science.
In DPPH and ABTS radical scavenging assays, Quercetagetin's activity is comparable to Quercetin. For DPPH, Quercetagetin showed an IC50 of 27.12 µmol/L versus Quercetin at 27.85 µmol/L. For ABTS, Quercetagetin had an IC50 of 12.16 µmol/L versus Quercetin at 12.87 µmol/L. [1] However, in specific formulation contexts, such as oils containing tocopherols and citric acid, Myricetin (a hexahydroxyflavone like Quercetagetin) shows strong antioxidant activity while Quercetin shows no activity, suggesting the additional hydroxyl group is critical for performance in complex matrices. [2]
| Evidence Dimension | Radical Scavenging (IC50) |
| Target Compound Data | DPPH: 27.12 µmol/L; ABTS: 12.16 µmol/L |
| Comparator Or Baseline | Quercetin (DPPH: 27.85 µmol/L; ABTS: 12.87 µmol/L) |
| Quantified Difference | Negligible difference in simple radical scavenging assays |
| Conditions | In vitro DPPH and ABTS radical scavenging assays |
While standard antioxidant capacity is similar to quercetin, evidence from close analogs suggests Quercetagetin may offer superior stability and antioxidant performance in complex formulations where pro-oxidant factors are present.
For projects requiring specific modulation of the JNK1 signaling cascade, Quercetagetin is a necessary tool. Its demonstrated ability to inhibit JNK1, while structurally similar and more common flavonoids like quercetin and myricetin do not, allows for precise dissection of this pathway without the confounding off-target effects of broader-spectrum kinase inhibitors. [1]
In the development of dermatological treatments for inflammatory conditions like atopic dermatitis, Quercetagetin's enhanced ability to suppress key chemokines TARC and MDC in keratinocytes makes it a more potent starting point than quercetin. [2] This allows for formulations aimed at more effectively reducing inflammatory cell infiltration.
Quercetagetin's documented, potent inhibition of tyrosinase makes it a prime candidate for inclusion in screening libraries or direct development for cosmetic applications targeting hyperpigmentation. Its performance against industry benchmarks like kojic acid justifies its selection for creating novel skin-lightening formulations. [3]